Acute Toxicity (LD₅₀) of 3a Versus the Safest Series Analog 3e: A 13.75-Fold Difference in Mice
Compound 3a (the target compound) exhibited the highest acute toxicity in the series with an LD₅₀ of 280 mg/kg (95% CI: 250.0–313.6 mg/kg) following intragastric administration in white mice. In contrast, compound 3e—1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride—was the safest derivative tested, with an LD₅₀ of 3,850 mg/kg (95% CI: 3,347.8–4,427.5 mg/kg), representing a 13.75-fold reduction in toxicity relative to 3a [1]. Multiple other derivatives also showed substantially reduced toxicity: 3m (4′-nitro) had an LD₅₀ of 1,950 mg/kg (6.96-fold less toxic), 3l (3′-bromo-4′-hydroxy-5′-methoxy) had an LD₅₀ of 1,560 mg/kg (5.57-fold less toxic), and 3q (4′-dimethylamino) had an LD₅₀ of 1,250 mg/kg (4.46-fold less toxic) [1].
| Evidence Dimension | Acute toxicity (LD₅₀) in mice after intragastric administration |
|---|---|
| Target Compound Data | LD₅₀ = 280 mg/kg (250.0 ± 313.6) |
| Comparator Or Baseline | Compound 3e: LD₅₀ = 3,850 mg/kg (3,347.8 ± 4,427.5); Compound 3m: LD₅₀ = 1,950 mg/kg; Compound 3l: LD₅₀ = 1,560 mg/kg; Compound 3q: LD₅₀ = 1,250 mg/kg |
| Quantified Difference | 3a is 13.75× more toxic than 3e; 6.96× more toxic than 3m; 5.57× more toxic than 3l; 4.46× more toxic than 3q |
| Conditions | White mice, intragastric step-by-step administration, N = 10 per compound; all compounds in the same study (Azamatov et al., 2023) |
Why This Matters
Compound 3a serves as the high-toxicity parent scaffold—any medicinal chemistry optimization effort aiming to reduce toxicity must use 3a as the baseline comparator, making it indispensable for SAR-driven procurement.
- [1] Azamatov, A.A.; Zhurakulov, S.N.; Vinogradova, V.I.; Tursunkhodzhaeva, F.; Khinkar, R.M.; Malatani, R.T.; Aldurdunji, M.M.; Tiezzi, A.; Mamadalieva, N.Z. Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules 2023, 28, 477, Table 3. View Source
